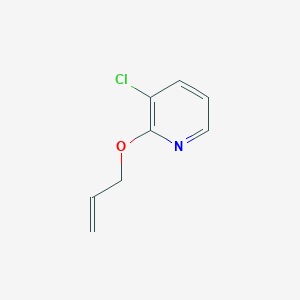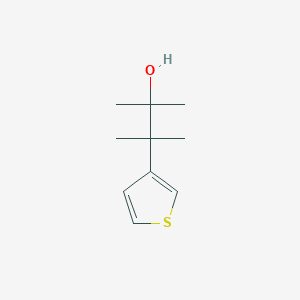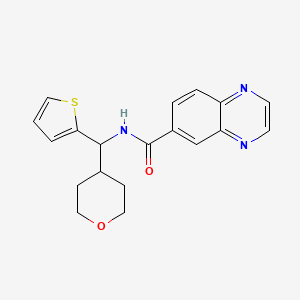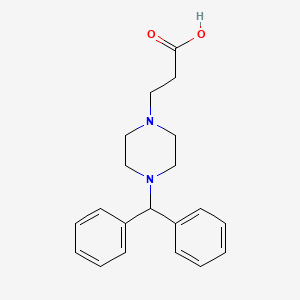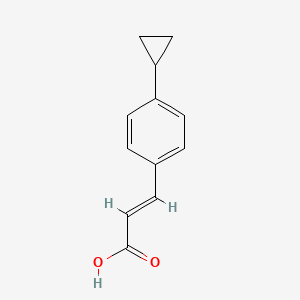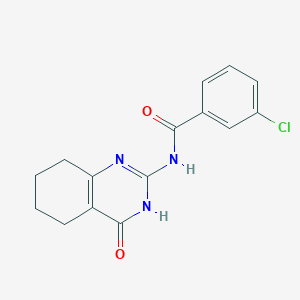![molecular formula C22H18ClF4N5O B2358554 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide CAS No. 478262-13-4](/img/structure/B2358554.png)
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups. It contains a benzene carboxamide group, a piperazine group, and two pyridine groups, one of which is substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple aromatic rings and the presence of nitrogen, fluorine, and chlorine atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make the compound relatively stable and polar .科学的研究の応用
Synthesis and Pharmaceutical Applications
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide is involved in the synthesis of certain pharmaceuticals. For instance, it is a key intermediate in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. These compounds are synthesized using rhodium-catalyzed hydroformylation, demonstrating the chemical's significance in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Radiopharmaceutical Development
This compound has been explored for its potential in radiopharmaceutical applications. It forms the basis for [(18)F]p-MPPF, a radioligand used in positron emission tomography (PET) for studying serotonin neurotransmission. This application highlights the compound's relevance in neuroscience research and clinical imaging (Plenevaux et al., 2000).
Research in Neuroreceptor Imaging
Further emphasizing its role in neuroreceptor imaging, studies involving [18F]p-MPPF provide insights into serotonergic neurotransmission. This work contributes to understanding the serotonergic system's functioning in various neurological conditions, underlining the compound's utility in neuroscientific research (Plenevaux et al., 2000).
Enabling Pharmaceutical Innovations
The compound is involved in the development of new pharmaceuticals, such as phosphodiesterase (PDE) inhibitors, which have applications in heart therapy. This demonstrates its utility in creating novel therapeutic agents (Baker, Byrne, Economides, & Javed, 1995).
Applications in Cancer Research
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide plays a role in cancer research, particularly in studying the metabolism of antineoplastic agents like flumatinib in chronic myelogenous leukemia (CML) patients. This application is crucial for understanding drug metabolism in cancer therapies (Gong, Chen, Deng, & Zhong, 2010).
Agricultural Research Applications
In agriculture, this compound's derivatives, like fluazifop-butyl and haloxyfop-methyl, are studied for their phytotoxicity effects on plants. This research is vital for developing effective herbicides and understanding their impact on crops (Buhler & Burnside, 1984).
Safety And Hazards
特性
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF4N5O/c23-17-12-15(22(25,26)27)13-29-19(17)31-8-10-32(11-9-31)20-18(2-1-7-28-20)30-21(33)14-3-5-16(24)6-4-14/h1-7,12-13H,8-11H2,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQREPONQBMMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)NC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF4N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

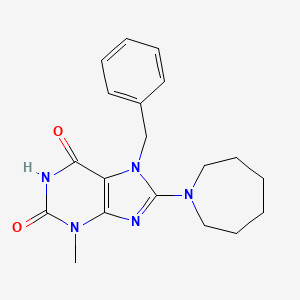
![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
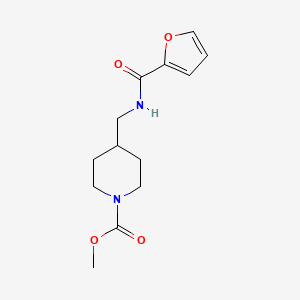
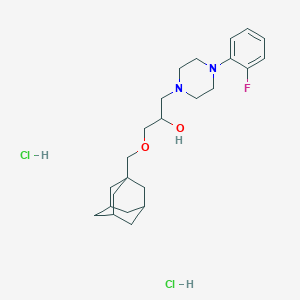
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
